molecular formula C21H21NO2 B2623569 4-[(3aS,4R,9bR)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid CAS No. 1217778-65-8

4-[(3aS,4R,9bR)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Cat. No. B2623569
CAS RN: 1217778-65-8
M. Wt: 319.404
InChI Key: CCGQZCZMAOQAAK-UWVAXJGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a LIN28 inhibitor known as LI71 . It is a highly efficient, cell-permeable inhibitor that can eliminate LIN28-mediated oligouridylation . Its IC50 value is 7 uM . LI71 can directly bind to CSD and inhibit the activity of LIN28 on let-7 .


Molecular Structure Analysis

The molecular formula of this compound is C21H21NO2 . It has an average mass of 319.397 Da and a monoisotopic mass of 319.157227 Da .

Mechanism of Action

As a LIN28 inhibitor, LI71 can directly bind to CSD and inhibit the activity of LIN28 on let-7 . LIN28 is a protein that plays a crucial role in developmental timing and pluripotency.

properties

IUPAC Name

4-[(3aS,4R,9bR)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-12-10-13(2)19-16-4-3-5-17(16)20(22-18(19)11-12)14-6-8-15(9-7-14)21(23)24/h3-4,6-11,16-17,20,22H,5H2,1-2H3,(H,23,24)/t16-,17+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGQZCZMAOQAAK-UWVAXJGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3C=CCC3C(NC2=C1)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2[C@@H]3C=CC[C@@H]3[C@@H](NC2=C1)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3aS,4R,9bR)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

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